

Spectroscopic Blueprint of 2-Methoxy-1-nitronaphthalene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2-Methoxy-1-nitronaphthalene**

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This guide provides an in-depth technical analysis of the expected spectroscopic signature of **2-Methoxy-1-nitronaphthalene** ($C_{11}H_9NO_3$, M.W.: 203.19 g/mol), a key aromatic intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive framework grounded in fundamental spectroscopic principles and data from analogous structures, necessitated by the current scarcity of publicly available empirical spectra for this specific compound. Herein, we dissect the causality behind spectroscopic behavior, offering a self-validating system for the characterization of this and similar substituted naphthalene derivatives.

Molecular Structure and Context

2-Methoxy-1-nitronaphthalene is a fascinating subject for spectroscopic analysis due to the interplay between an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the naphthalene scaffold. The methoxy ($-OCH_3$) group at the C2 position enriches the aromatic system with electron density, while the nitro ($-NO_2$) group at the C1 position strongly withdraws it. This electronic tug-of-war dictates the molecule's chemical reactivity, stability, and, most importantly, its interaction with electromagnetic radiation.

The synthesis of this compound typically involves the nitration of 2-methoxynaphthalene.^[1] Understanding this synthetic route is crucial as it informs potential impurities that might be observed in analytical characterization. The established crystal structure confirms the molecular connectivity and reveals a notable steric interaction between the adjacent nitro and

methoxy groups, causing the nitro group to twist significantly out of the plane of the naphthalene ring.^{[1][2]} This conformational feature has direct implications for the molecule's electronic conjugation and, consequently, its spectroscopic properties.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, offering a veritable fingerprint for its identification. For **2-Methoxy-1-nitronaphthalene**, Electron Ionization (EI) is the most probable hard ionization technique to be employed, inducing reproducible fragmentation.

Predicted Mass Spectrum Data

The mass spectrum is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups.

m/z (Predicted)	Proposed Fragment Identity	Fragmentation Pathway	Significance
203	$[M]^+$	$[C_{11}H_9NO_3]^+$	Molecular Ion
188	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group	Confirms methoxy presence
173	$[M - NO]^+$	Loss of nitric oxide radical	Characteristic of aromatic nitro compounds
157	$[M - NO_2]^+$	Loss of nitro radical	Primary fragmentation of the nitro group
142	$[M - NO_2 - CH_3]^+$	Sequential loss of nitro and methyl radicals	Combination of key fragmentations
129	$[C_{10}H_9]^+$	Loss of NO_2 and CO from $[M]^+$	Naphthalene backbone fragment
115	$[C_9H_7]^+$	Further fragmentation of the naphthalene ring	Characteristic aromatic fragment

Interpretation of Fragmentation

The fragmentation of **2-Methoxy-1-nitronaphthalene** under EI conditions is governed by the stability of the resulting ions and radicals. The initial ionization event creates the molecular ion ($[M]^+$) at m/z 203. The most labile bonds are adjacent to the functional groups.

Key predicted fragmentation pathways include:

- Loss of the Nitro Group: The C-N bond is susceptible to cleavage, leading to the loss of a nitro radical ($\bullet NO_2$, 46 Da) to form a highly stabilized ion at m/z 157. Alternatively, loss of a nitric oxide radical ($\bullet NO$, 30 Da) can occur, yielding an ion at m/z 173.^{[3][4]}

- Cleavage of the Methoxy Group: Aryl ethers can undergo cleavage β to the aromatic ring, which in this case involves the loss of the methyl radical ($\cdot\text{CH}_3$, 15 Da) to produce an ion at m/z 188.[5][6] Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also a common pathway for aryl ethers.
- Naphthalene Core Fragmentation: Following the initial losses, the remaining naphthalene core can undergo further fragmentation, leading to characteristic aromatic ions such as m/z 129 and 115.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring an EI mass spectrum for a solid organic sample.

- Sample Preparation: A small quantity (~1 mg) of crystalline **2-Methoxy-1-nitronaphthalene** is required. No derivatization is necessary for EI-MS.
- Instrument Setup:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: Set to 70 eV. This is a standard energy that provides sufficient fragmentation for structural elucidation and allows for comparison with library spectra.[8]
 - Sample Introduction: Utilize a direct insertion probe (DIP) suitable for solid samples.
 - Temperature Program: Gently heat the probe to volatilize the sample into the ion source without thermal decomposition. A typical starting temperature is 50°C, ramping up to 250°C.
- Data Acquisition:
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 300 amu to ensure capture of the molecular ion and all significant fragments.

- Data Collection: Acquire spectra continuously as the sample volatilizes. The final spectrum is typically an average of several scans across the elution profile or the spectrum corresponding to the maximum ion current.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.^[9]

Predicted Infrared Absorption Data

The IR spectrum of **2-Methoxy-1-nitronaphthalene** will be dominated by absorptions from the nitro, methoxy, and aromatic naphthalene groups.

Wavenumber (cm ⁻¹) (Predicted)	Vibrational Mode	Functional Group	Intensity
3100 - 3000	C-H Stretch	Aromatic (Naphthalene)	Medium-Weak
2980 - 2850	C-H Stretch	Aliphatic (-OCH ₃)	Medium-Weak
1560 - 1520	Asymmetric N-O Stretch	Aromatic Nitro (-NO ₂)	Strong
1620 - 1580	C=C Stretch	Aromatic (Naphthalene)	Medium
1500 - 1450	C=C Stretch	Aromatic (Naphthalene)	Medium
1385 - 1345	Symmetric N-O Stretch	Aromatic Nitro (-NO ₂)	Strong
1270 - 1230	Asymmetric C-O-C Stretch	Aryl Alkyl Ether	Strong
1050 - 1010	Symmetric C-O-C Stretch	Aryl Alkyl Ether	Medium
900 - 690	C-H Out-of-Plane Bend	Aromatic (Naphthalene)	Strong

Interpretation of IR Spectrum

The key diagnostic peaks are the two strong absorptions corresponding to the nitro group. The asymmetric stretch is expected between 1560-1520 cm⁻¹, and the symmetric stretch should appear between 1385-1345 cm⁻¹.^{[10][11]} The presence of an aryl alkyl ether is confirmed by a strong C-O stretching band between 1270-1230 cm⁻¹.^{[12][13]} The aromatic nature of the compound is evidenced by C-H stretches above 3000 cm⁻¹ and C=C stretching bands in the 1620-1450 cm⁻¹ region.^[14] The C-H stretches of the methoxy group will be visible just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample using an ATR accessory.

- Instrument Preparation:
 - Ensure the FTIR spectrometer is purged and stable.
 - Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and wipe dry with a soft, lint-free tissue.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal in place, lower the pressure arm.
 - Collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO_2 , H_2O) and the instrument itself.
- Sample Measurement:
 - Raise the pressure arm and place a small amount of the solid **2-Methoxy-1-nitronaphthalene** sample onto the center of the ATR crystal.
 - Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal.^[9]
 - Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing and Cleanup:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - After measurement, clean the sample from the crystal surface using a suitable solvent and tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will show signals for the six aromatic protons and the three methoxy protons. The chemical shifts are heavily influenced by the anisotropic field of the naphthalene ring and the electronic effects of the substituents. The nitro group is strongly deshielding, while the methoxy group is shielding, particularly for ortho and para positions (though the effect is more complex in fused ring systems).

Proton (Predicted Assignment)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-8	8.2 - 8.0	d	~8.5	1H
H-4	8.0 - 7.8	s	-	1H
H-5	7.8 - 7.6	d	~8.5	1H
H-6	7.7 - 7.5	ddd	~8.5, 7.0, 1.5	1H
H-7	7.5 - 7.3	ddd	~8.5, 7.0, 1.5	1H
H-3	7.3 - 7.1	s	-	1H
-OCH ₃	4.1 - 3.9	s	-	3H

- Rationale: The H-8 proton is peri to the deshielding nitro group, likely pushing it furthest downfield. H-4 is adjacent to the nitro group but lacks a coupling partner on C-3, appearing as a singlet. The methoxy protons will appear as a sharp singlet significantly downfield due to the aromatic environment. The remaining protons on the unsubstituted ring (H-5, H-6, H-7) will form a complex multiplet system. H-3 is adjacent to the methoxy group and also lacks a coupling partner, appearing as a singlet, but it will be more upfield than H-4 due to the influence of the EDG.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

The $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum is predicted to show 11 distinct signals: 10 for the naphthalene carbons and 1 for the methoxy carbon.

Carbon (Predicted Assignment)	Chemical Shift (δ , ppm)
C-2 (C-OCH_3)	160 - 155
C-1 (C-NO_2)	150 - 145
C-4a, C-8a (Quaternary)	135 - 125
C-8, C-5, C-6, C-7 (CH)	130 - 120
C-4, C-3 (CH)	120 - 105
$-\text{OCH}_3$	60 - 55

- Rationale: The carbon bearing the nitro group (C-1) will be significantly deshielded. Conversely, the carbon attached to the oxygen of the methoxy group (C-2) will be even further downfield.^[15] The methoxy carbon itself will appear in the typical region around 55-60 ppm. The remaining aromatic carbons will resonate in the 105-135 ppm range, with their exact shifts determined by the combined electronic influences.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

This protocol provides a standard procedure for acquiring high-resolution NMR spectra of a solid organic compound.^[16]

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Methoxy-1-nitronaphthalene** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
 - The choice of solvent is critical; CDCl_3 is a good starting point for many organic compounds.^[17]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- The final sample height in the tube should be approximately 4-5 cm.
- Instrument Setup and Tuning:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, which is essential for high resolution and sharp peaks. This is an automated or semi-automated process on modern spectrometers.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H Spectrum Acquisition:
 - Pulse Angle: Use a 30° or 45° pulse angle for routine spectra to allow for a shorter relaxation delay.
 - Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
 - Relaxation Delay: A delay of 1-2 seconds is typically sufficient.
 - Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
- ^{13}C Spectrum Acquisition:
 - Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
 - Pulse Angle: A 30° pulse angle is standard.
 - Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 110-120 ppm.
 - Relaxation Delay: A delay of 2 seconds is a good starting point.

- Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.
 - Calibrate the chemical shift scale. For ^1H NMR in CDCl_3 , the residual CHCl_3 peak is set to δ 7.26 ppm. For ^{13}C NMR, the CDCl_3 triplet is set to δ 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of **2-Methoxy-1-nitronaphthalene**. By applying fundamental principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a detailed blueprint of its expected analytical signature. The provided protocols offer a standardized approach for empirical data acquisition. This synthesis of theoretical interpretation and practical methodology serves as a robust resource for any scientist working with this compound, enabling confident identification, purity assessment, and further research into its chemical properties.

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